molecular formula C18H19N3O2S B7464569 3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole

3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole

Cat. No. B7464569
M. Wt: 341.4 g/mol
InChI Key: UULISPAAQOVKGG-UHFFFAOYSA-N
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Description

The compound “3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole” is a type of triazole derivative. Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known for their versatile biological activities . They can bind to a variety of enzymes and receptors in the biological system . Triazole derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

Triazole derivatives can be synthesized using various methods. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .


Molecular Structure Analysis

The molecular structure of triazole derivatives can be analyzed using various spectroscopic techniques. For instance, the 1HNMR spectrum of some compounds showed two singlet peaks assigned to the 1,2,4-triazole ring . The IR absorption spectra were characterized by the presence of two signals for C=O groups .


Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be analyzed using various techniques. For instance, the 1H-NMR spectrum of some compounds showed two singlet peaks at certain ppm values assigned to the 1,2,4-triazole ring . The IR absorption spectra were characterized by the presence of two signals for C=O groups .

Mechanism of Action

The mechanism of action of triazole derivatives is often through the inhibition of certain biological pathways. For instance, some triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Future Directions

Triazole derivatives have shown promising results in various fields, especially in medicinal chemistry due to their wide range of biological activities . Future research could focus on developing new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

3-[2-(4-methoxyphenoxy)ethylsulfanyl]-5-methyl-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-14-19-20-18(21(14)15-6-4-3-5-7-15)24-13-12-23-17-10-8-16(22-2)9-11-17/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULISPAAQOVKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCCOC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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